ethyl N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)carbamate
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Overview
Description
Ethyl N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)carbamate is a synthetic compound known for its unique structure and diverse applications in various scientific fields. Its significance lies in the presence of a trifluoromethyl-pyridinyl group, which imparts distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound can be synthesized through a multi-step process that involves the introduction of the 3-chloro-5-(trifluoromethyl)-2-pyridinyl group into the piperazine ring, followed by carbamate formation. Typical reaction conditions may include solvents like dichloromethane and reagents such as ethyl chloroformate under controlled temperature settings.
Industrial Production Methods: Industrial synthesis might involve a scaled-up version of the laboratory procedures, ensuring stringent control over reaction parameters to maintain product consistency and purity. Continuous flow reactors and automated systems could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Undergoing oxidation to form corresponding oxo derivatives.
Reduction: Reductive amination to form secondary amines.
Substitution: Nucleophilic substitution on the pyridinyl ring.
Common Reagents and Conditions: Reagents such as hydrogen gas (for reduction), oxidizing agents like potassium permanganate (for oxidation), and nucleophiles (for substitution reactions) are typically used. Reaction conditions involve specific solvents, temperatures, and catalysts tailored to each reaction type.
Major Products Formed:
Oxidation Products: Oxo derivatives.
Reduction Products: Secondary amines.
Substitution Products: Pyridinyl ring substituted compounds.
Scientific Research Applications
This compound finds extensive applications in:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Acts as a molecular probe to study biological pathways.
Medicine: Potential therapeutic applications in the treatment of specific diseases.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Molecular Targets: Binds to specific enzymes or receptors, modulating their activity.
Pathways Involved: Interacts with signaling pathways, influencing cellular processes such as gene expression, protein synthesis, and metabolic regulation.
Comparison with Similar Compounds
Ethyl N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)carbamate stands out due to its unique trifluoromethyl-pyridinyl group. Similar compounds include:
Ethyl N-(2-{4-[2-pyridinyl]piperazino}ethyl)carbamate: Lacks the trifluoromethyl group, affecting its reactivity.
Ethyl N-(2-{4-[3-chloro-2-pyridinyl]piperazino}ethyl)carbamate: Lacks the trifluoromethyl group, altering its chemical behavior.
The presence of the trifluoromethyl group in this compound imparts unique physicochemical properties, making it distinct among related compounds.
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Properties
IUPAC Name |
ethyl N-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClF3N4O2/c1-2-25-14(24)20-3-4-22-5-7-23(8-6-22)13-12(16)9-11(10-21-13)15(17,18)19/h9-10H,2-8H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBOXIXCUDAPFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCN1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClF3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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